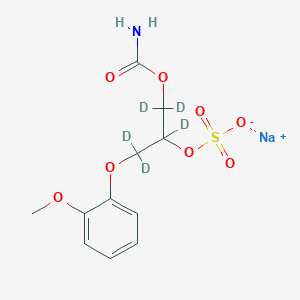

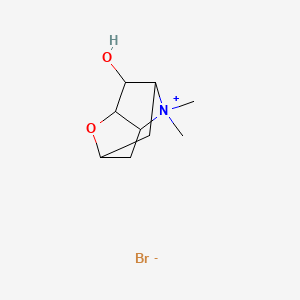

Ochratoxin A-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, known for its nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic effects. It has been associated with chronic human kidney diseases and is detected worldwide in various food and feed sources (El Khoury & Atoui, 2010).

Synthesis Analysis

A new total synthesis of ochratoxin A (OTA) and its deuterated analog, d5-Ochratoxin A (OTA-d5), was developed, demonstrating a key step consisting of the condensation reaction between protected L-phenylalanine and specific carboxylic acid, leading to the first total synthesis of d5-OTA. This synthesis is crucial for creating molecular tracers for the detection and analytical quantification of OTA in food samples through stable isotope dilution assays (SIDA) (Gabriele et al., 2009).

Molecular Structure Analysis

OTA's molecular structure includes a para-chlorophenolic group with a dihydroisocoumarin moiety amide-linked to L-phenylalanine. This complex structure contributes to OTA's diverse toxicological effects and challenges in its detection and quantification in contaminated food products (El Khoury & Atoui, 2010).

Chemical Reactions and Properties

The toxic effects of OTA and its analogs are linked to their ability to inhibit protein synthesis, with variations in the analogs' amino acid substitutions affecting their inhibitory potency. This suggests the critical role of OTA's isocoumarin moiety and the amide bond in its biological activity (Creppy et al., 1983).

Physical Properties Analysis

OTA's physical properties, such as fluorescence, are crucial for its detection. Under acidic conditions, OTA exhibits blue fluorescence due to an excited state intramolecular proton transfer process. However, the presence of certain functional groups can quench this fluorescence, affecting the sensitivity of detection methods (Frenette et al., 2008).

Chemical Properties Analysis

OTA's chemical properties, including its ability to form specific bonds and interactions, are essential for understanding its toxicity and mechanisms of action. For instance, the covalent coupling of OTA to proteins can influence its nephrotoxic effects, highlighting the importance of the phenylalanine group in its activity (Meisner & Meisner, 1981).

Applications De Recherche Scientifique

Application in Food and Agricultural Products Safety

- Field : Food Safety and Agriculture

- Summary : Ochratoxin A (OTA) is a toxic molecule produced by Penicillium and Aspergillus, and it’s widely found in food and agricultural products . Due to its severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis, it’s crucial to develop effective, economical, and environmentally friendly methods for OTA decontamination and detoxification .

- Methods : The application of technology in OTA prevention, removal, and detoxification has been summarized from physical, chemical, and biological aspects, depending on the properties of OTA . Each method has its advantages and disadvantages .

- Results : Biological methods have shown the greatest potential to degrade OTA . This review provides some ideas for searching for new strains and degrading enzymes .

Application in Toxicology

- Field : Toxicology

- Summary : Ochratoxin A (OTA) is a widely-spread mycotoxin causing major health risks . The focus of this research is on the molecular and cellular interactions of OTA .

- Methods : The research describes the chemistry and toxicokinetics of this mycotoxin . It also discusses the inhibition of protein synthesis and energy production, induction of oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest .

- Results : OTA binds very strongly to human and animal albumin . Displacement of OTA from albumin by drugs and by natural flavonoids are discussed in detail, hypothesizing their potentially beneficial effect in order to prevent or attenuate the OTA-induced toxic consequences .

Application in Analytical Chemistry

- Field : Analytical Chemistry

- Summary : Ochratoxin A-d5 is the d5 isotope-labelled analog of mycotoxin, Ochratoxin A . It is often used as an internal standard in analytical chemistry .

- Methods : The isotope-labelled analog is used in mass spectrometry for accurate quantification of Ochratoxin A in various samples . The presence of the deuterium atoms allows for easy differentiation between the analyte and the internal standard .

- Results : The use of Ochratoxin A-d5 improves the accuracy and reliability of Ochratoxin A quantification in complex matrices .

Application in Food Irradiation

- Field : Food Safety

- Summary : The removal of OTA through gamma-ray irradiation of artificially contaminated corn has been studied .

- Methods : The study showed that the highly reactive radicals produced by irradiation could attack the formation of double bonds of aromatic rings in the OTA molecules .

- Results : This method could potentially be used to reduce the levels of OTA in contaminated food products .

Application in Molecular Biology

- Field : Molecular Biology

- Summary : The biosynthesis of OTA has been studied in detail, with a focus on the molecular biology of OTA-producing fungi .

- Methods : The study discusses the identification and characterization of ochratoxin biosynthetic genes in both Penicillium and Aspergillus species .

- Results : This research provides valuable insights into the molecular mechanisms underlying OTA production, which could potentially be exploited for the development of new strategies for OTA prevention and control .

Safety And Hazards

Ochratoxin A-d5 is considered hazardous. It causes serious eye irritation and may cause cancer . It is fatal if swallowed or inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, not eating, drinking, or smoking when using this product, and not breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Propriétés

Numéro CAS |

666236-28-8 |

|---|---|

Nom du produit |

Ochratoxin A-d5 |

Formule moléculaire |

C₂₀H₁₃D₅ClNO₆ |

Poids moléculaire |

408.84 |

Synonymes |

N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine; (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)_x000B_carbonyl]-3-(phenyl-d5)alanine; (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-_x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)